(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S)-2,2-dimethylthiomorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGSCRYZMXTEK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCS1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NCCS1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905014 | |
| Record name | (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84915-43-5 | |
| Record name | (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate carboxylic acid derivative in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazinane derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazinane derivatives, including (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Case Study:
A study highlighted the synthesis of a series of thiazinane derivatives that showed promising antibacterial activity. The derivatives were tested against multiple drug-resistant strains, with some exhibiting Minimum Inhibitory Concentrations (MICs) lower than those of existing antibiotics .
Antiviral Properties
Thiazinane compounds have also been investigated for their antiviral properties. For instance, certain derivatives are being evaluated as inhibitors of HIV integrase, a crucial enzyme for viral replication . The ability to inhibit such enzymes positions these compounds as potential candidates for antiviral drug development.
Case Study:
In a recent study, a thiazinane derivative was shown to inhibit HIV integrase with an IC50 value in the low micromolar range. This finding suggests that modifications to the thiazinane structure could enhance its antiviral efficacy .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for functionalization through various chemical reactions such as alkylation and acylation .
Synthesis Table:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | DMF, K2CO3 | 65-75 | |
| Acylation | THF, EDC/HCl | 55-68 | |
| Hydrolysis | Methanolic KOH | 58-68 |
Development of New Therapeutics
The compound has been utilized in the development of new therapeutic agents targeting various diseases. Its derivatives have been synthesized and tested for anti-inflammatory and analgesic activities, showcasing a broad spectrum of pharmacological effects .
Case Study:
A derivative of this compound was developed into a novel analgesic agent that demonstrated significant pain relief in animal models without the side effects commonly associated with traditional analgesics .
Mechanism of Action
The mechanism of action of (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the thiazinane ring can form bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
1,3-Thiazinane-2-carboxylic Acid (CAS: 78233-48-4)
Structural Differences :
- The core thiazinane ring is retained, but the carboxylic acid group is positioned at C2 instead of C3.
- No methyl substituents are present on the ring.
Physicochemical Properties :
Functional Implications :
- However, the lack of methyl substituents may decrease metabolic stability compared to the dimethylated analog .
(3S)-2,2-Dimethyl-4-[4-(4-Pyridyloxy)phenylsulfonyl]-1,4-thiazinane-3-carboxylic Acid (CAS: 192329-83-2)
Structural Differences :
- A bulky 4-(4-pyridyloxy)phenylsulfonyl group is added at the C4 position of the thiazinane ring.
Physicochemical Properties :
| Property | This compound | Sulfonyl-Substituted Derivative |
|---|---|---|
| Molecular Formula | C7H13NO2S | C21H23N2O5S2 |
| Molecular Weight | ~175.25 g/mol | ~471.55 g/mol |
| Hydrogen Bond Acceptors | 4 | 7 (additional sulfonyl O atoms) |
| Topological Polar Surface Area | ~74.6 Ų | ~130 Ų (estimated) |
Functional Implications :
- The sulfonyl group introduces polarity and hydrogen-bonding capacity, which may improve target binding in enzyme inhibition but reduce blood-brain barrier permeability.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
Structural Differences :
- A pyrimidine ring replaces the thiazinane core.
- Chlorine and methyl substituents are present at C2 and C6, respectively.
Physicochemical Properties :
| Property | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |
|---|---|---|
| Molecular Formula | C7H13NO2S | C6H5ClN2O2 |
| Molecular Weight | ~175.25 g/mol | 172.57 g/mol |
| Hydrogen Bond Acceptors | 4 | 4 |
| XLogP3 | ~0.5 | Estimated ~1.2 |
Functional Implications :
- The pyrimidine ring’s aromaticity enhances planarity, favoring π-π stacking interactions in biological targets.
Data Tables for Quick Reference
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Core Structure | Substituents | Molecular Weight | XLogP3 |
|---|---|---|---|---|
| This compound (84915-43-5) | 1,4-Thiazinane | C2: 2×CH3; C3: COOH | 175.25 | ~0.5 |
| 1,3-Thiazinane-2-carboxylic Acid (78233-48-4) | 1,3-Thiazinane | C2: COOH | 147.20 | -2 |
| Sulfonyl Derivative (192329-83-2) | 1,4-Thiazinane | C4: Sulfonyl-pyridyloxy | 471.55 | ~1.8 |
Biological Activity
(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid is a compound belonging to the thiazine family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Thiazine Compounds
Thiazine derivatives are known for their significant pharmacological properties, which include:
- Antimicrobial : Effective against various bacteria and fungi.
- Antitumor : Exhibiting cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Reducing inflammation in various models.
- Antioxidant : Scavenging free radicals and protecting cellular integrity.
The thiazine core structure contributes to these activities through various biochemical interactions, making it a valuable scaffold in medicinal chemistry .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazine derivatives inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of xanthine oxidase or other oxidoreductases, which are crucial in purine metabolism .
- DNA Interaction : Some thiazine compounds exhibit the ability to intercalate with DNA or inhibit topoisomerases, leading to disruption of DNA replication and transcription processes .
- Receptor Modulation : Thiazines can interact with various receptors (e.g., GABA receptors), influencing neurotransmitter systems and potentially offering neuroprotective effects .
Antimicrobial Activity
A study highlighted the efficacy of thiazine derivatives against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The compound demonstrated significant inhibition of bacterial growth with IC50 values lower than traditional antibiotics .
Antitumor Effects
Research has shown that this compound exhibits cytotoxicity against various human cancer cell lines. In vitro studies indicated that it induces apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
In animal models, thiazine derivatives have shown promise in reducing inflammation markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. How is (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid synthesized, and what key reaction parameters influence yield and stereochemical purity?
- Methodological Answer : The synthesis often involves cyclization strategies, such as thermal lactamization using catalysts like polyphosphoric acid (PPA), to form the thiazinane ring. Key parameters include:
- Temperature control (to prevent side reactions like over-oxidation or ring-opening).
- Solvent polarity (to stabilize intermediates and favor the (3S) configuration).
- Chiral auxiliaries (e.g., L-proline derivatives) to enforce stereochemical outcomes.
Reaction progress should be monitored via TLC or HPLC to isolate intermediates and ensure purity .
Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration via Flack parameters (e.g., Flack parameter = 0.01(8) in related structures), using SHELX software for refinement .
- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane-isopropanol gradients to separate enantiomers.
- NMR with chiral shift reagents : Europium complexes (e.g., Eu(hfc)₃) induce splitting of signals for stereochemical analysis .
Q. How can researchers quantify this compound in biological matrices like urine or plasma?
- Methodological Answer :
- Derivatization : Use isobutyl chloroformate to enhance volatility for GC-MS analysis.
- Extraction : Liquid-liquid extraction (LLE) with ethyl acetate improves recovery from complex matrices.
- Validation : Include spike-recovery experiments (85–115% recovery) and internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can co-eluting stereoisomers of this compound derivatives be resolved during HPLC analysis?
- Methodological Answer :
- Column optimization : Switch from C18 to phenyl-hexyl phases to enhance selectivity for polar isomers.
- Mobile phase adjustments : Add ion-pairing agents (e.g., 0.1% trifluoroacetic acid) or adjust pH (2.5–3.5) to improve resolution.
- Temperature gradients : Raise column temperature (e.g., 40°C) to reduce retention time variability for epimers, as noted in pharmacopeial methods .
Q. What strategies ensure the stability of this compound under varying experimental conditions?
- Methodological Answer :
- pH control : Store solutions at pH 6–7 (neutral) to prevent acid-catalyzed ring-opening.
- Temperature : Avoid prolonged exposure to >40°C; lyophilization is preferred for long-term storage.
- Light sensitivity : Use amber vials to mitigate photodegradation, especially in aqueous media .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein targets (e.g., enzymes in homocysteine metabolism) to assess binding affinity.
- QSAR models : Correlate substituent effects (e.g., methyl groups at C2) with activity using descriptors like logP and polar surface area.
- MD simulations : Analyze conformational stability in aqueous environments (e.g., 100-ns trajectories in GROMACS) .
Q. What experimental approaches validate the role of this compound in metabolic pathways involving homocysteine?
- Methodological Answer :
- Isotope tracing : Use ¹³C-labeled compound to track incorporation into homocysteine derivatives via LC-HRMS.
- Enzyme inhibition assays : Measure IC₅₀ values against cystathionine β-synthase (CBS) using spectrophotometric detection of reaction intermediates.
- Knockout models : Compare homocysteine levels in wild-type vs. CBS-deficient cell lines treated with the compound .
Tables for Key Data
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Stereochemical purity | Chiral HPLC (Chiralpak® IA) | >98% enantiomeric excess | |
| Melting point | Differential Scanning Calorimetry | 185–187°C (dec.) | |
| Urine recovery (GC-MS) | LLE with derivatization | 92.4% ± 3.1 (n=5) | |
| Binding affinity (AutoDock Vina) | Docking with CBS | ΔG = -7.8 kcal/mol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
